3-Iodo-1-isopropyl-5-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of iodine, isopropyl, and nitro groups attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 1-isopropyl-5-nitro-1H-pyrazole using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The isopropyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, metal catalysts (Pd/C), metal hydrides (LiAlH4).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products
Substitution: Corresponding substituted pyrazoles.
Reduction: 3-Iodo-1-isopropyl-5-amino-1H-pyrazole.
Oxidation: This compound derivatives with oxidized side chains.
Scientific Research Applications
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets. The isopropyl group may affect the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the isopropyl and nitro groups, resulting in different reactivity and applications.
1-Isopropyl-5-nitro-1H-pyrazole: Lacks the iodine atom, affecting its substitution reactions.
3-Iodo-5-nitro-1H-pyrazole: Lacks the isopropyl group, influencing its physical properties and biological activities.
Uniqueness
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is unique due to the combination of iodine, isopropyl, and nitro groups, which impart distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H8IN3O2 |
---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
3-iodo-5-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8IN3O2/c1-4(2)9-6(10(11)12)3-5(7)8-9/h3-4H,1-2H3 |
InChI Key |
NCMLSTCHHZCVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.